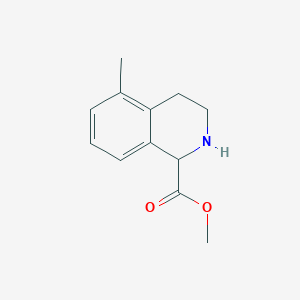

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 5-position and a carboxylate ester at the 1-position .

Métodos De Preparación

The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of hydrochloric acid or other strong acids at elevated temperatures . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using continuous flow reactors or advanced purification techniques .

Análisis De Reacciones Químicas

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been investigated for its potential therapeutic effects:

- Neuropharmacology : The compound exhibits monoamine oxidase (MAO) inhibitory activity, which can lead to increased levels of neurotransmitters such as dopamine and serotonin. This property suggests applications in treating neurodegenerative diseases like Parkinson's disease and mood disorders .

- Oncology : Research indicates that derivatives of this compound show cytotoxic effects against various cancer cell lines. For example, studies have demonstrated significant inhibition of human oral squamous cell carcinoma growth .

The biological activities of this compound include:

- Enzyme Inhibition : The compound serves as an inhibitor for several enzymes involved in critical metabolic pathways. Its interaction with MAO is particularly noteworthy for developing antidepressants .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular proliferation pathways. This characteristic is essential for potential anticancer therapies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules:

- Synthesis Routes : The synthesis typically involves multi-step reactions starting from simpler precursors using methods like Pomeranz–Fritsch cyclization .

Neuroprotective Effects

A study highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity .

Cancer Research

In vitro tests revealed that derivatives of this compound significantly inhibited the growth of human oral squamous cell carcinoma (OSCC), with specific compounds demonstrating tumor-specific cytotoxicity .

Mecanismo De Acción

The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter function by interacting with dopamine receptors and inhibiting monoamine oxidase activity . This interaction helps in preventing neurotoxicity and protecting neuronal cells from damage .

Comparación Con Compuestos Similares

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also has neuroprotective properties and is studied for its potential in treating neurodegenerative diseases.

1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for various biologically active molecules.

N-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its role in modulating neurotransmitter function and its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Actividad Biológica

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (MMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of MMTHIQ, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their presence in various natural products and their potential therapeutic applications. They exhibit a range of biological activities, including neuroprotective effects and the ability to modulate neurotransmitter systems. MMTHIQ, as a derivative of this class, shares these properties and has been studied for its specific biological activities.

Target Enzymes

MMTHIQ primarily interacts with monoamine oxidase (MAO) A and B enzymes. By inhibiting these enzymes, MMTHIQ prevents the breakdown of critical neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these monoamines in the brain, which can have significant effects on mood and cognitive function.

Biochemical Pathways

The compound's action on the monoaminergic system is particularly relevant in the context of neurodegenerative disorders and mood disorders. Increased levels of neurotransmitters resulting from MAO inhibition can contribute to antidepressant-like effects observed in animal models.

Neuroprotective Properties

Research indicates that MMTHIQ may possess neuroprotective properties. For instance, studies have shown that derivatives of tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis . The compound's ability to modulate neurotransmitter levels may also play a role in its neuroprotective effects.

Cytotoxicity Studies

A quantitative structure–activity relationship (QSAR) analysis performed on various tetrahydroisoquinoline derivatives indicated that certain structural features correlate with cytotoxicity against cancer cell lines. MMTHIQ's structural characteristics suggest potential antitumor activity; however, further studies are needed to establish its efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of MMTHIQ and related compounds:

- Antidepressant-Like Effects : In animal models, MMTHIQ demonstrated significant antidepressant-like effects through the modulation of serotonin and norepinephrine levels. This finding highlights its potential as a therapeutic agent for mood disorders.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that MMTHIQ exhibits cytotoxic effects against human oral squamous cell carcinoma lines. The compound's tumor specificity was evaluated using various chemical descriptors, revealing promising results for further development as an anticancer agent .

- Neuroprotective Effects : Research indicates that MMTHIQ can protect neuronal cells from oxidative damage. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Parkinson's disease .

Research Applications

MMTHIQ has several potential applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, MMTHIQ is valuable in drug discovery efforts targeting neurodegenerative diseases and mood disorders.

- Pharmacology : The compound is studied for its interactions with neurotransmitter receptors and enzymes, providing insights into its therapeutic potential.

- Cancer Research : Its cytotoxic properties make it a candidate for further investigation in cancer treatment strategies.

Propiedades

IUPAC Name |

methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNWOQPSYMXCDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.